An In-depth Technical Guide to N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide: Synthesis, Properties, and Biological Activities
An In-depth Technical Guide to N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide is a heterocyclic compound belonging to the benzothiazole class of molecules, which has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed exploration of its multifaceted biological activities. Drawing upon established research on benzothiazole derivatives, this document elucidates the potential of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide as a scaffold for the development of novel therapeutic agents, with a particular focus on its anticancer, anticonvulsant, and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this promising compound.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5][6][7][8][9][10] The fusion of a benzene ring with a thiazole ring creates a unique electron-rich system that can interact with various biological targets. The versatility of the 2-aminobenzothiazole precursor allows for a wide range of structural modifications, enabling the fine-tuning of its biological activity.[11] N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide, the subject of this guide, incorporates the core benzothiazole moiety linked to a 4-methoxybenzamide group, a structural feature often associated with enhanced biological efficacy.[3]
Synthesis and Characterization
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the acylation of 2-aminobenzothiazole with 4-methoxybenzoyl chloride. This straightforward condensation reaction provides a reliable route to the target compound.
General Synthetic Pathway
A general and efficient method for the synthesis of N-(1,3-benzothiazol-2-yl)benzamide analogs is the reaction of 2-aminobenzothiazole with the corresponding benzoyl chloride in the presence of a base.[11]
Caption: General synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-substituted benzothiazole derivatives.[11]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable dry solvent such as dioxane or acetone.
-
Base Addition: Add a base, for instance, triethylamine or pyridine (1.1 equivalents), to the solution and stir.
-
Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzothiazole and methoxy-substituted benzene rings would appear in the range of δ 7.0-8.0 ppm. A singlet corresponding to the methoxy (-OCH₃) protons is expected around δ 3.8 ppm. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.[13][14] |
| ¹³C NMR | Signals for the aromatic carbons would be observed in the region of δ 110-160 ppm. The carbonyl carbon (C=O) of the amide group would resonate at a downfield chemical shift, typically around δ 165 ppm. The methoxy carbon is expected around δ 55 ppm. |
| IR (cm⁻¹) | Characteristic absorption bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1630 cm⁻¹), and C-O-C stretching of the methoxy group (around 1250 and 1030 cm⁻¹).[15][16] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₂N₂O₂S, 284.34 g/mol ).[17] |
Physicochemical Properties
The physicochemical properties of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide are crucial for its pharmacokinetic and pharmacodynamic profile.
| Property | Predicted Value/Characteristic | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₂S | [17] |
| Molecular Weight | 284.34 g/mol | [17] |
| Appearance | Likely a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and moderately soluble in alcohols. | |
| LogP | The presence of the benzothiazole and benzene rings suggests a lipophilic character. |
Biological Activities and Mechanism of Action
The benzothiazole scaffold is a versatile pharmacophore, and its derivatives have exhibited a remarkable range of biological activities. The introduction of the 4-methoxybenzamide moiety can further modulate this activity.
Anticancer Activity
A significant body of research highlights the anticancer potential of N-(1,3-benzothiazol-2-yl)benzamide derivatives.[2][3][9][18][19][20][21][22]
Studies on structurally similar compounds have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[3][18][19] For instance, certain substituted N-(1,3-benzothiazol-2-yl)benzamides have shown IC₅₀ values in the low micromolar range.[3]
| Compound Class | Cancer Cell Line | Reported IC₅₀/Activity | Reference |
| Substituted Methoxybenzamide Benzothiazoles | Various human cancer cell lines | IC₅₀ values ranging from 1.1 µM to 8.8 µM | [2][3] |
| N-(1,3-benzothiazol-2-yl)benzamides | HepG2, MCF-7 | Prominent inhibitory effect on cell growth | [18][19] |
A primary mechanism underlying the anticancer activity of benzothiazole derivatives is the induction of apoptosis, or programmed cell death.[18][21][23] This is a critical pathway to target in cancer therapy as it leads to the selective elimination of malignant cells.
Caption: Putative mechanism of action via apoptosis induction.
Studies have shown that treatment with N-(1,3-benzothiazol-2-yl)benzamide analogs leads to an enrichment of mono- and oligonucleosomes in cancer cells, a hallmark of apoptosis.[18][19] Furthermore, these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[23]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[21][24]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticonvulsant Activity
Benzothiazole derivatives have emerged as promising candidates for the development of new anticonvulsant drugs.[1][4][10][25] The structural features of N-(1,3-benzothiazol-2-yl)benzamides are consistent with those of other known anticonvulsant agents.
The anticonvulsant activity of novel compounds is typically evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1][4] For example, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, a structurally related compound, has shown significant anticonvulsant effects in these models.[4]
Antimicrobial Activity
The benzothiazole nucleus is also a key component of many compounds with potent antimicrobial activity against a range of bacteria and fungi.[5][6][7][8][26][27]
N-(1,3-benzothiazol-2-yl)benzamide derivatives have the potential to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][26]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Prepare two-fold serial dilutions of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Applications and Future Directions
N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide represents a promising chemical scaffold with the potential for development into a variety of therapeutic agents.
-
Oncology: Its potent pro-apoptotic activity suggests its utility as a lead compound for the development of novel anticancer drugs. Further structure-activity relationship (SAR) studies could lead to the identification of more potent and selective analogs.
-
Neurology: The anticonvulsant properties of related benzothiazoles warrant further investigation of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide in models of epilepsy.
-
Infectious Diseases: Its potential broad-spectrum antimicrobial activity makes it a candidate for the development of new antibiotics and antifungals, which are urgently needed to combat drug-resistant pathogens.
Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles, as well as in-depth mechanistic studies to fully elucidate its mode of action in various disease models.
Conclusion
N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide is a molecule of significant interest to the drug discovery community. Its accessible synthesis, coupled with the proven therapeutic potential of the benzothiazole scaffold, makes it an attractive starting point for the development of new medicines. This technical guide has provided a detailed overview of its synthesis, properties, and biological activities, offering a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer, epilepsy, and infectious diseases.
References
-
Corbo, F., Carocci, A., Armenise, D., De Laurentis, N., Laghezza, A., Loiodice, F., Ancona, P., Muraglia, M., Pagliarulo, V., Franchini, C., & Catalano, A. (2018). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2018, 1-11. [Link]
-
Kamal, A., & Nimbarte, V. D. (2020). Benzothiazole derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-20. [Link]
-
Tay, F., & Gümüş, F. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 174(1), 1-20. [Link]
-
ResearchGate. (2025). Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. [Link]
-
Hassan, M. Z., Khan, S. A., & Amir, M. (2012). Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. European Journal of Medicinal Chemistry, 58, 206-213. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. [Link]
-
Adekunle, A. S., Akinkunmi, E. O., & Peter, A. I. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(2), 153. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 826-834. [Link]
-
Haval, K. P., & Baseer, M. A. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 10, S2942-S2947. [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
JOCPR. (2015). Benzothiazole: Unique and versatile scaff. [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2012). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Acta Poloniae Pharmaceutica, 69(5), 847-854. [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1369435. [Link]
-
Uremis, N., Uremis, M. M., & Tolun, I. F. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6388. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. [Link]
-
Shivakumara, K. N. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science, 9(5), 18-24. [Link]
-
FLORE. (2019). Benzothiazole derivatives as anticancer agents. [Link]
-
Rsc.org. (n.d.). Supporting Information. [Link]
-
Olanrewaju, T. O., & Isaac, A. O. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(4), 101140. [Link]
-
Chemical Synthesis Database. (2025). N-(1,3-benzothiazol-4-yl)benzamide. [Link]
-
Obniska, J., & Kaminski, K. (2001). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 58(3), 195-201. [Link]
-
El-Sayed, N. N., & El-Bendary, E. R. (2011). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Archiv der Pharmazie, 344(10), 681-690. [Link]
-
Tetrahedron Letters. (2010). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
PubChem. (n.d.). N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]
-
Journal of the Korean Chemical Society. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. [Link]
-
PubChem. (n.d.). N-(1,3-Benzothiazol-2-YL)-3,4,5-trimethoxybenzamide. [Link]
-
SpectraBase. (n.d.). N-(4-Methoxybenzyl)benzothiazol-2-amine - Optional[13C NMR] - Chemical Shifts. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
Taylor & Francis. (2022). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. [Link]
Sources
- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Methoxybenzamide(3424-93-9) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. 4-Methoxybenzamide(3424-93-9) IR Spectrum [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. PubChemLite - N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide (C15H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 22. japsonline.com [japsonline.com]
- 23. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ptfarm.pl [ptfarm.pl]
- 26. mdpi.com [mdpi.com]
- 27. ijres.org [ijres.org]
